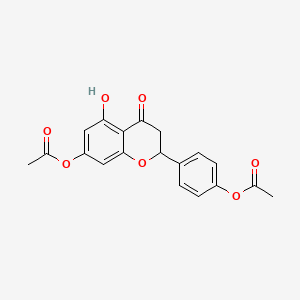

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate

Übersicht

Beschreibung

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate is a chemical compound that belongs to the class of chromanones. It possesses a variety of physical and chemical properties that make it a versatile compound in various scientific experiments.

Wissenschaftliche Forschungsanwendungen

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate has attracted significant attention from researchers due to its potential health benefits. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antioxidant properties and potential to modulate biological pathways.

Medicine: Investigated for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate involves several steps. One common method includes the acetylation of 5-hydroxy-4-oxochroman-2-yl phenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the acetoxy groups.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism by which 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate exerts its effects involves multiple molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naringenin: Another flavonoid with antioxidant and anti-inflammatory properties.

Hesperidin: A flavonoid glycoside found in citrus fruits with similar health benefits.

Quercetin: A flavonoid known for its antioxidant and anticancer activities.

Uniqueness

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate is unique due to its polymethoxylated structure, which enhances its bioavailability and stability compared to other flavonoids. This structural feature allows it to exert more potent biological effects, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate, a compound belonging to the chromanone class, has garnered interest for its diverse biological activities. This article explores its biological properties, focusing on its antioxidant, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.

- Molecular Formula : C19H16O7

- Molecular Weight : 356.33 g/mol

- CAS Number : 18196-13-9

The compound's structure features a polymethoxylated chromanone framework, which is significant for its enhanced bioavailability and stability compared to other flavonoids.

The biological activity of this compound is attributed to its ability to modulate various molecular targets:

- Antioxidant Activity : The compound exhibits potent free radical scavenging capabilities, which help mitigate oxidative stress by upregulating antioxidant enzymes.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models.

- Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals effectively, with findings suggesting an IC50 value comparable to known antioxidants like quercetin .

Anti-inflammatory Activity

In animal models, the compound has shown a reduction in inflammation markers. A study reported that it significantly decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation models .

Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer cell lines. In vitro studies revealed that it inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Additionally, it induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Study on Antioxidant and Anti-inflammatory Effects

A recent study investigated the effects of this compound on oxidative stress and inflammation in a rat model. The results showed a significant reduction in oxidative markers and inflammatory cytokines after treatment with the compound over a four-week period.

Evaluation of Anticancer Properties

In another study focusing on its anticancer effects, the compound was tested against various human cancer cell lines including lung (A549), colon (HCT116), and prostate (PC3) cancers. The results indicated that it reduced cell viability significantly and increased apoptotic cell death in a dose-dependent manner .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | Antioxidant, Anti-inflammatory, Anticancer | ~25 | Modulation of signaling pathways |

| Quercetin | Antioxidant, Anti-inflammatory | ~30 | Free radical scavenging |

| Naringenin | Antioxidant | ~50 | Inhibition of oxidative stress |

Eigenschaften

IUPAC Name |

[4-(7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNIBIWQQIJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397641 | |

| Record name | 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18196-13-9 | |

| Record name | 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the microbial transformation of compounds like ( ± )-5-(O-prenyl)naringenin-4′,7-diacetate (5-O-PN)?

A1: Microbial transformation studies, as demonstrated with 5-O-PN using various fungi [], offer a powerful approach to discovering new bioactive compounds. These transformations can lead to the production of novel derivatives, like the newly identified ( ± )-5-(O-prenyl)naringenin-4′-acetate (5), which may possess unique pharmacological properties. This approach expands the chemical diversity of natural products and provides potential leads for drug discovery and development.

Q2: How do the chemical modifications introduced to naringenin, such as those seen in Naringenin-4′,7-diacetate, influence its biological activity compared to the parent compound?

A2: Research suggests that modifications to the naringenin scaffold, exemplified by compounds like Naringenin-4′,7-diacetate and its derivatives, can significantly impact their biological activity []. For instance, while 8-prenylnaringenin (8-PN) displays strong estrogenic activity, derivatives like 7-(O-prenyl)naringenin-4′-acetate (7-O-PN) and Naringenin-4′,7-diacetate (5-O-PN) exhibit weaker toxic effects. These findings highlight the structure-activity relationship (SAR), where seemingly minor structural changes can lead to considerable shifts in potency and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.